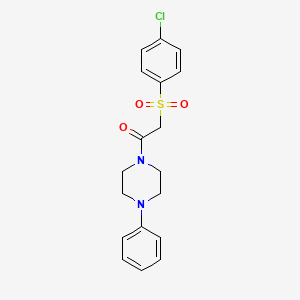
2-(4-クロロフェニル)スルホニル-1-(4-フェニルピペラジン-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a sulfonyl group attached to a chlorophenyl ring and a phenylpiperazine moiety
科学的研究の応用
2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1-(4-phenylpiperazin-1-yl)ethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various alcohols or amines.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neurological pathways .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound featuring a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
N-arylsulfonyl-3-acetylindole: Known for its antiviral properties.
Uniqueness
What sets 2-(4-Chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone apart is its unique combination of a sulfonyl group and a phenylpiperazine moiety, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for diverse research applications.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLCVRQBRRAMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
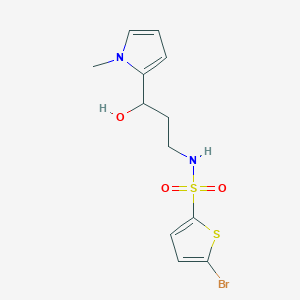
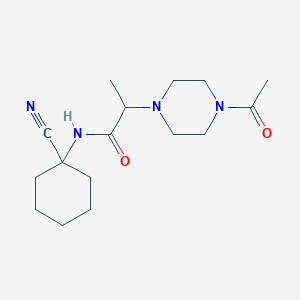

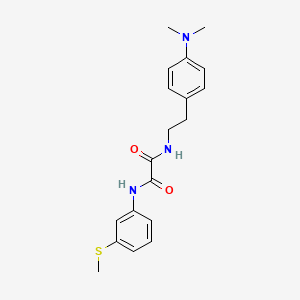
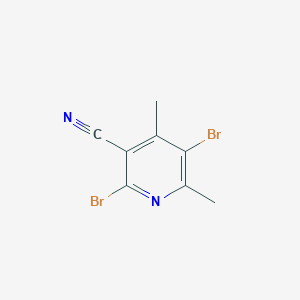
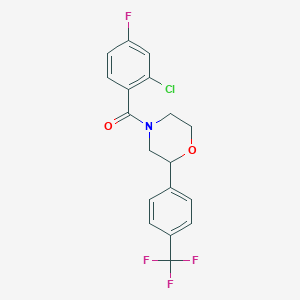
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)
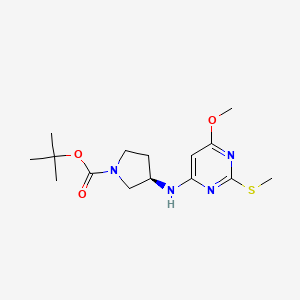
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)
![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)
![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)
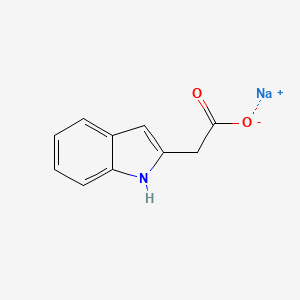
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)

